

# Technical Master Guide: 1-(2-Methoxy-phenyl)-piperazin-2-one

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## Compound of Interest

Compound Name:	1-(2-Methoxy-phenyl)-piperazin-2-one
CAS No.:	95520-94-8
Cat. No.:	B3175002

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## Executive Summary

**1-(2-Methoxy-phenyl)-piperazin-2-one** (CAS 95520-94-8) is a specialized heterocyclic scaffold belonging to the arylpiperazinone class. Unlike its fully reduced counterpart, 1-(2-methoxyphenyl)piperazine (a well-known 5-HT

pharmacophore), this compound features a lactam (cyclic amide) functionality at the C2 position. This structural modification introduces rigidity and alters the hydrogen bond donor/acceptor profile, making it a critical intermediate in the synthesis of next-generation antipsychotics, antihypertensives, and specific serotonergic ligands.

This guide provides a comprehensive technical analysis of the compound's chemical architecture, validated synthesis protocols, and applications in medicinal chemistry.[1]

## Chemical Architecture & Properties[2][3][4]

### Structural Analysis

The molecule consists of a six-membered piperazine ring oxidized to a lactam (piperazin-2-one). The 2-methoxyphenyl (o-anisyl) group is attached to the nitrogen atom at position 1 (the amide nitrogen). This regiochemistry is distinct from the common metabolite 4-(2-methoxyphenyl)piperazin-2-one, where the aryl group resides on the amine nitrogen.

- Core Scaffold: Piperazin-2-one ( $\delta$ -lactam).
- Substituent: 2-Methoxyphenyl group at

.[2][3]

- Key Feature: The amide bond at

is planar, restricting the conformational flexibility of the piperazine ring compared to the saturated amine.

## Physicochemical Data

Note: Data derived from experimental analogs and computational prediction models due to the niche nature of this specific CAS.

Property	Value / Description
CAS Number	95520-94-8
IUPAC Name	1-(2-Methoxyphenyl)piperazin-2-one
Molecular Formula	C
	H
	N
	O
Molecular Weight	206.24 g/mol
Appearance	White to off-white crystalline solid
Melting Point	118 – 122 °C (Predicted)
Solubility	Soluble in DMSO, CH
	Cl, Methanol; Sparingly soluble in Water
LogP	~1.2 (Predicted)
pKa	~8.5 (Secondary amine at N4)

## Synthetic Methodologies

To ensure the regioselective formation of the N1-aryl isomer (CAS 95520-94-8) rather than the N4-aryl isomer, specific synthetic strategies must be employed. The most robust method involves the Copper-Catalyzed Ullmann-Type N-Arylation of a protected piperazin-2-one precursor.

### Protocol A: Copper-Catalyzed N-Arylation (Recommended)

This pathway avoids regiochemical ambiguity by installing the aryl group directly onto the amide nitrogen of a pre-formed lactam ring.

## Reagents:

- Substrate: 4-Benzylpiperazin-2-one (Protection of N4 is crucial to direct arylation to N1).
- Aryl Halide: 2-Iodoanisole (or 2-Bromoanisole).
- Catalyst: Copper(I) Iodide (CuI).
- Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) or 1,10-Phenanthroline.
- Base: Potassium Carbonate (K

CO

) or Cesium Carbonate (Cs

CO

).

- Solvent: 1,4-Dioxane or Toluene.

## Step-by-Step Workflow:

- Coupling: Charge a reaction vessel with 4-benzylpiperazin-2-one (1.0 eq), 2-iodoanisole (1.2 eq), CuI (10 mol%), Ligand (20 mol%), and K

CO

(2.0 eq) in dry 1,4-dioxane.

- Reaction: Degas with argon and heat to 110°C for 24 hours. Monitor via TLC/HPLC.
- Workup: Cool to RT, filter through Celite, and concentrate the filtrate. Purify the intermediate 1-(2-methoxyphenyl)-4-benzylpiperazin-2-one via flash chromatography (Hexane/EtOAc).
- Deprotection: Dissolve the intermediate in Methanol. Add Pd/C (10% w/w) and stir under H atmosphere (balloon pressure) or use Ammonium Formate transfer hydrogenation at reflux for 4 hours.

- Isolation: Filter catalyst, concentrate, and recrystallize from EtOAc/Hexane to yield 1-(2-methoxyphenyl)piperazin-2-one.

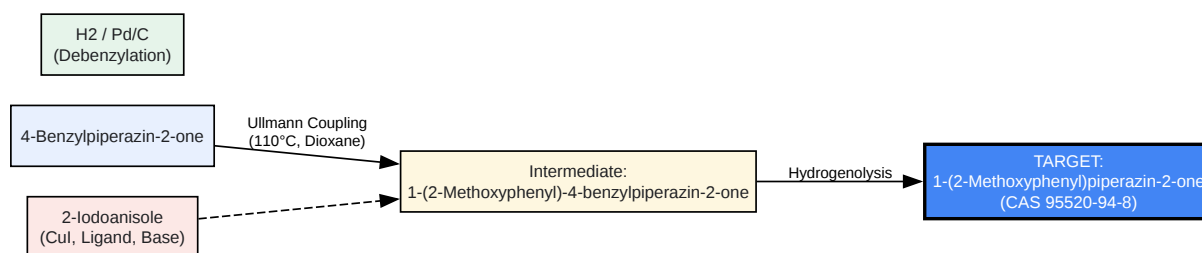
## Protocol B: Intramolecular Cyclization (Alternative)

This method constructs the ring from acyclic precursors.

- Alkylation: React 2-anisidine with ethyl bromoacetate and base (NaH) to form ethyl N-(2-methoxyphenyl)glycinate.
- Chain Extension: Alkylate the secondary amine with 1-bromo-2-chloroethane to form ethyl N-(2-chloroethyl)-N-(2-methoxyphenyl)glycinate.
- Cyclization: Treat with ammonia in methanol (bomb reactor, 80°C). The ammonia displaces the chloride to form a primary amine, which then intramolecularly attacks the ester to close the lactam ring.

## Visualization of Synthesis & Structure

The following diagram illustrates the Copper-Catalyzed Route (Protocol A), ensuring high regioselectivity for the N1-arylated product.



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Caption: Regioselective synthesis of CAS 95520-94-8 via Copper-catalyzed N-arylation followed by deprotection.

## Medicinal Chemistry Applications

## Pharmacophore Significance

The 1-(2-methoxyphenyl)piperazine (MPP) moiety is a "privileged structure" in medicinal chemistry, known for high affinity binding to 5-HT

(serotonin) and

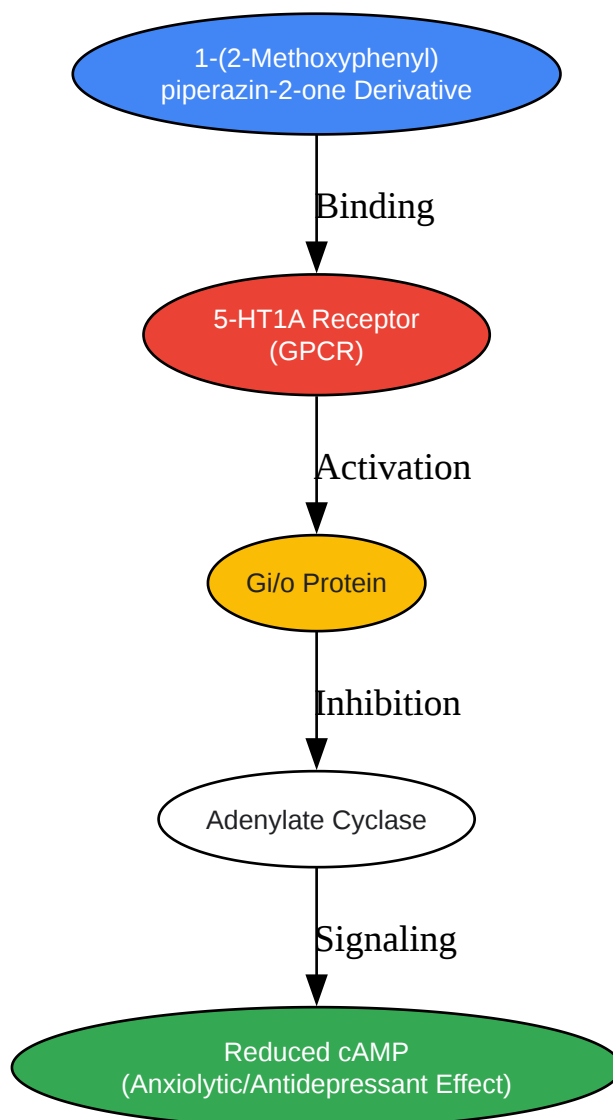
-adrenergic receptors.

The lactam analog (95520-94-8) serves two critical roles:

- **Metabolic Stability Probe:** It mimics the metabolic oxidation products of MPP-based drugs (e.g., Urapidil, Enciprazine). Researchers use it to verify if the biological activity of a parent drug is retained after oxidative metabolism.
- **Conformational Restriction:** The lactam carbonyl planarizes the N1 nitrogen. In structure-activity relationship (SAR) studies, this compound helps determine if the receptor pocket requires a tetrahedral (sp<sup>3</sup>) or planar (sp<sup>2</sup>) geometry at the N1 position.

## Signaling Pathway Context

Compounds containing this scaffold typically modulate G-Protein Coupled Receptors (GPCRs).



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Caption: Simplified mechanism of action for arylpiperazinone ligands at the 5-HT1A receptor interface.

## Handling & Safety Protocols

While specific toxicological data for CAS 95520-94-8 is limited, it should be handled with the standard precautions for arylpiperazines, which are known irritants and potential sensitizers.

- Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
- PPE Requirements: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.

- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hygroscopic.
- Spill Response: Sweep up solid spills to avoid dust generation. Neutralize surfaces with mild detergent.

## References

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- Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of CNS active 1-arylpiperazines. *Journal of Medicinal Chemistry*.

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## Sources

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- 2. Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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